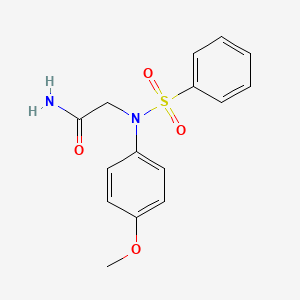![molecular formula C16H14N2O2S B5807914 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol is complex and not fully understood. However, it is believed that 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol acts by inhibiting the activity of certain enzymes, leading to changes in biochemical and physiological processes. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have a variety of effects on cellular signaling pathways, including the regulation of protein phosphorylation and the activation of various transcription factors.
Biochemical and Physiological Effects:
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have effects on various organs and tissues, including the liver, kidneys, and brain. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for researchers studying the role of inflammation and oxidative stress in various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, there are also limitations to using 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments, including its potential toxicity and the need for careful attention to detail in the synthesis and handling of the compound.
将来の方向性
There are many potential future directions for research on 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the study of its potential applications in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol and its effects on various biochemical and physiological processes.
合成法
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with thioamide and phenol. The resulting compound is then purified through a series of chromatography and recrystallization steps. The synthesis of 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying the role of these enzymes in various biological processes.
特性
IUPAC Name |
2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)17-16-18-14(10-21-16)13-4-2-3-5-15(13)19/h2-10,19H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHFCBUIKVOGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![1-(cyclopropylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5807855.png)

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)


![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)
